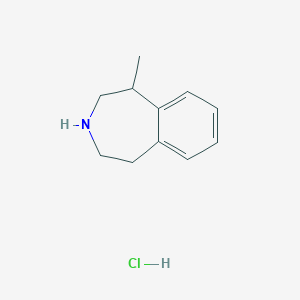

5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tetrahydro-2-benzazepines, including derivatives similar to 5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, has been achieved through various synthetic strategies. One approach involved the Heck reaction and subsequent Stetter reaction leading to ketone formation, which was then diastereoselectively reduced to form like-configured alcohols. These alcohols underwent alkylation and reductive cyclization to provide like- and unlike-configured 2-benzazepines, facilitating the introduction of various substituents at the N-atom (Hasebein et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds closely related to 5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine has been analyzed, revealing that azepine rings adopt chair conformations. Compounds are linked by a combination of N-H...O and O-H...N hydrogen bonds into chains, further linked into sheets by C-H...π(arene) hydrogen bonds. This observation underscores the significant role of intermolecular interactions in determining the crystal structure and properties of these compounds (Acosta et al., 2009).

Chemical Reactions and Properties

Tetrahydro-2-benzazepines undergo various chemical reactions including nitration, bromination, allylation, acetylation, formylation, and oxidation. These reactions are crucial for the functionalization and modification of the benzazepine core, offering pathways to diversify the chemical and pharmacological properties of these compounds (Kouznetsov et al., 1997).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, of benzazepine derivatives are significantly influenced by their molecular structure and the nature of substituents. These properties are critical for determining the compound's stability, formulation potential, and bioavailability.

Chemical Properties Analysis

The chemical properties, including reactivity, stability under various conditions, and interaction with biological molecules, are essential for understanding the pharmacological potential of 5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride. For example, the introduction of various substituents at the N-atom of benzazepines has been shown to influence their affinity for biological targets, highlighting the importance of chemical modifications in tailoring biological activity (Hasebein et al., 2014).

Applications De Recherche Scientifique

Synthesis and Chemical Properties :

- Pecherer, Sunbury, and Brossi (1972) described a novel synthesis of aromatic methoxy and methylenedioxy substituted 2,3,4,5-tetrahydro-1H-3-benzazepines, which may include compounds structurally similar to 5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride (Pecherer, Sunbury, & Brossi, 1972).

- Lennon and Proctor (1979) worked on bridged-ring nitrogen compounds, including the synthesis of related benzazepines (Lennon & Proctor, 1979).

- Ackerman, Horning, and Muchowski (1972) discussed a new synthesis method for related benzazepine derivatives (Ackerman, Horning, & Muchowski, 1972).

Pharmacological Applications :

- Kuzhikandathil and Oxford (2002) reported that a structurally similar compound, SCH23390, inhibits G protein-coupled inwardly rectifying potassium channels, suggesting potential for neurological research (Kuzhikandathil & Oxford, 2002).

- Guo et al. (2013) found that SKF83959, a related benzazepine, acts as a potent allosteric modulator of the sigma-1 receptor, indicating its potential use in understanding D1 receptor-independent effects (Guo et al., 2013).

- Trigo-Mourino et al. (2013) studied the conformational state of lorcaserin, another benzazepine derivative, in water, highlighting its potential as an anti-obesity drug (Trigo-Mourino et al., 2013).

Potential Therapeutic Applications :

- Pfeiffer et al. (1982) evaluated the dopaminergic activity of substituted 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines, indicating potential applications in dopamine-related disorders (Pfeiffer et al., 1982).

- Fuller et al. (1981) explored the properties of LY134046, a benzazepine derivative, as an inhibitor of norepinephrine N-methyltransferase, suggesting its role in neurological research (Fuller et al., 1981).

Safety And Hazards

The safety information available indicates that 5-methyl-2,3,4,5-tetrahydro-1H-1-benzazepine is corrosive and harmful15. The signal word for this compound is "Danger"1.

Orientations Futures

The development of a positron emission tomography (PET) imaging agent for the GluN2B subunits of the N-methyl-d-aspartate receptor (NMDAR), a key therapeutic target for drug development toward several neurological disorders, has been aspired6. A series of 2,3,4,5-tetrahydro-1H-3-benzazepine and 6,7,8,9-tetrahydro-5H-benzo7annulen-7-amine analogues were synthesized6. After in vitro testing via competition binding assay and autoradiography, [18F]PF-NB1 emerged as the best performing tracer with respect to specificity and selectivity over σ1 and σ2 receptors and was thus selected for further in vivo evaluation6.

Propriétés

IUPAC Name |

5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c1-9-8-12-7-6-10-4-2-3-5-11(9)10;/h2-5,9,12H,6-8H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEGGVTVKGUXISN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC2=CC=CC=C12.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,5-Dibromo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142688.png)

![4,5,6,7-Tetrahydrooxazolo[4,5-c]pyridine-2-carbaldehyde](/img/structure/B1142690.png)

![4,5,6,7-Tetrahydrooxazolo[5,4-c]pyridine-2-carbaldehyde](/img/structure/B1142691.png)

![1-Methyl-5-(2-propoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidine-7-thione](/img/structure/B1142694.png)